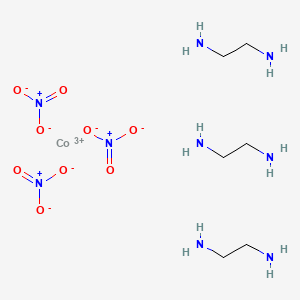
Tris(ethylenediamine)cobalt(iii)nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(ethylenediamine)cobalt(III)nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). This compound features a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. It is known for its stability and distinctive octahedral geometry, making it a significant subject of study in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt(III)nitrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. The mixture is then oxidized by purging with air, converting cobalt(II) to cobalt(III). The reaction proceeds with high yield, and the product can be isolated with various anions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundational approach that can be scaled up for industrial applications. The key steps involve the controlled oxidation of cobalt(II) complexes and the careful crystallization of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Tris(ethylenediamine)cobalt(III)nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions.
Substitution Reactions: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Ligand Substitution: Ligands such as ammonia or other bidentate ligands can replace ethylenediamine under controlled conditions.
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands coordinated to the cobalt center.
Aplicaciones Científicas De Investigación
Tris(ethylenediamine)cobalt(III)nitrate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of tris(ethylenediamine)cobalt(III)nitrate involves its ability to form stable complexes with various ligands. The cobalt(III) ion, being in a low-spin d^6 configuration, exhibits strong field stabilization, which contributes to the compound’s stability. The ethylenediamine ligands donate electron pairs to the cobalt center, forming a stable octahedral complex .
Comparación Con Compuestos Similares
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)nickel(II)nitrate: Contains nickel(II) instead of cobalt(III), resulting in different electronic properties.
Tris(ethylenediamine)manganese(II)nitrate: Contains manganese(II), exhibiting different magnetic properties.
Uniqueness: Tris(ethylenediamine)cobalt(III)nitrate is unique due to its high stability, well-defined octahedral geometry, and the ability to undergo various chemical reactions while maintaining its structural integrity. Its applications in coordination chemistry and its role as a model compound for studying metal-ligand interactions further highlight its significance .
Propiedades
Fórmula molecular |
C6H24CoN9O9 |
|---|---|
Peso molecular |
425.24 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine;trinitrate |
InChI |
InChI=1S/3C2H8N2.Co.3NO3/c3*3-1-2-4;;3*2-1(3)4/h3*1-4H2;;;;/q;;;+3;3*-1 |
Clave InChI |
MTCFUGCMXQVODX-UHFFFAOYSA-N |
SMILES canónico |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















